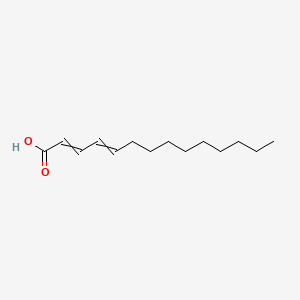

Tetradecadienoic acid

Beschreibung

Contextualization within Polyunsaturated Fatty Acid (PUFA) Biochemistry and Biology

Tetradecadienoic acid is a polyunsaturated fatty acid (PUFA) characterized by a 14-carbon backbone containing two double bonds. ontosight.ai As a member of the PUFA family, it is a fundamental component of various biological systems. ontosight.ai PUFAs are crucial constituents of cell membranes, where they influence membrane fluidity and the function of membrane-bound proteins. ontosight.ai The general structure of this compound is C14H24O2. ontosight.ai

These fatty acids are integral to cellular biology, serving not just a structural role but also as precursors for signaling molecules. ontosight.ai For instance, PUFAs can be metabolized into eicosanoids, a group of signaling molecules involved in processes like inflammation and immune responses. ontosight.ai The human body can synthesize certain PUFAs from shorter-chain fatty acids through enzymatic processes of elongation and desaturation. ontosight.ai

The specific positions and configurations (cis or trans) of the double bonds in the carbon chain result in numerous isomers of this compound, each with distinct chemical properties and biological roles. cymitquimica.comnih.govnih.gov This isomeric diversity is a key reason for the compound's broad relevance in biochemistry. For example, while (5Z,8Z)-tetradecadienoic acid is noted as a long-chain PUFA, other isomers like (3E,5Z)-tetradecadienoic acid (Megatomoic acid) and various 10,12-tetradecadienoic acid isomers are subjects of specific research streams. nih.govnih.govontosight.ai

Table 1: Selected Isomers of this compound

| Isomer Name | Common Name/Synonym | Molecular Formula | Key Characteristics |

|---|---|---|---|

| (5Z,8Z)-tetradeca-5,8-dienoic acid | Goshuyic acid | C14H24O2 | A straight-chain, diunsaturated 14-carbon fatty acid with cis-double bonds at positions 5 and 8. nih.gov |

| (3E,5Z)-tetradeca-3,5-dienoic acid | Megatomoic Acid | C14H24O2 | A long-chain PUFA with double bonds at positions 3 and 5; identified as a pheromone component. nih.gov |

| (E,E)-10,12-tetradecadienoic acid | - | C14H24O2 | A conjugated linoleic acid (CLA) isomer; produced in the sex pheromone biosynthesis of Spodoptera littoralis. ontosight.ainih.gov |

| (Z,E)-9,11-tetradecadienoic acid | - | C14H24O2 | An intermediate in the biosynthesis of the Spodoptera littoralis sex pheromone. nih.gov |

Academic Significance and Contemporary Research Trajectories in Lipid Science

The academic significance of this compound is multifaceted, spanning entomology, biochemistry, and medical science. A significant research trajectory has focused on its role in insect communication. Specific isomers of this compound are components of sex pheromones in various moth species, such as Spodoptera littoralis and Attagenus megatoma. nih.govresearchgate.net Research in this area investigates the biosynthetic pathways, involving specific desaturase and elongase enzymes, that produce these conjugated dienoic acids. nih.govnih.govcsic.es Understanding these pathways is crucial for developing potential pest management strategies.

In the broader field of lipid science, research into certain isomers of this compound aligns with the growing interest in conjugated fatty acids for their potential biological activities. ontosight.ai The 10,12-tetradecadienoic acid isomer, for instance, is considered a conjugated linoleic acid (CLA) isomer and has been investigated for potential anti-inflammatory effects and impacts on body composition. ontosight.aikoreascience.kr

Contemporary research has also integrated this compound into the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems. Recent studies have explored the lipid profiles in metabolic diseases. For example, this compound was among the lipids quantified in a study aiming to identify diagnostic biomarkers for Non-Alcoholic Fatty Liver (NAFL)-associated hepatocellular carcinoma, where a depletion in certain unsaturated fatty acids was observed in patient serum. nih.gov This highlights a modern research trajectory where individual lipid molecules like this compound serve as potential indicators in the diagnosis and understanding of complex diseases.

Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings | Organism/System Studied |

|---|---|---|

| Insect Biochemistry | The Δ11 desaturase of S. littoralis is a bifunctional enzyme responsible for producing (E,E)-10,12-tetradecadienoic acid from (Z)-11-tetradecenoic acid as part of pheromone biosynthesis. nih.govresearchgate.net | Spodoptera littoralis (moth) |

| Insect Biochemistry | The conversion of (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid involves the removal of pro-(R) hydrogen atoms at C9 and C10 by a Δ9 desaturase. nih.gov | Spodoptera littoralis (moth) |

| Lipidomics / Disease Biomarkers | Serum levels of this compound and other unsaturated fatty acids are depleted in patients with NAFLD-associated hepatocellular carcinoma, suggesting a potential role as a diagnostic marker. nih.gov | Human patients |

| Conjugated Fatty Acid Research | The 10,12-tetradecadienoic acid isomer is studied as a conjugated linoleic acid (CLA) with potential to reduce body fat and inhibit hepatic stearoyl-CoA desaturase. koreascience.kr | Animal models / In vitro |

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradeca-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLVXSRACLAFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution in Biological Systems

Microbial Systems

Presence in Bacterial Species (e.g., Leptospira spp.) and Cellular Localization

The bacterial genus Leptospira possesses a double membrane, with the outer membrane containing a variety of lipoproteins that are anchored by fatty acids. nih.govmdpi.com These lipoproteins are significant components of the bacterial structure and are involved in the organism's pathogenicity. mdpi.com For instance, studies on Leptospira kirschneri using tritiated palmitate, a C16 fatty acid, have helped identify at least five lipoproteins within the outer membrane. nih.gov However, specific documentation identifying tetradecadienoic acid as a constituent fatty acid within the cellular structures of Leptospira spp. is not detailed in available research.

Accumulation in Yeasts (e.g., Pichia guilliermondii) as Metabolic Intermediates

The role of this compound as a naturally accumulating metabolic intermediate in the yeast Pichia guilliermondii is not extensively documented in scientific literature. However, the potential for yeasts to produce this fatty acid is evident from research in metabolic engineering. Other yeast species, such as Saccharomyces cerevisiae, have been successfully engineered to produce (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA), a major sex pheromone component for numerous moth species. nih.govscilifelab.se This bio-production relies on the introduction of specific desaturase and reductase enzymes that create this compound derivatives as key metabolic intermediates. nih.gov

Identification in Coral-Associated Actinomycetes (e.g., Micrococcus sp.)

Actinomycetes associated with marine life are a known source of diverse bioactive compounds. Research has identified this compound as a keto fatty acid produced by the actinomycete genus Micrococcus sp. This bacterium was isolated from the stony coral Catalaphyllia sp.

Table 1: this compound in Coral-Associated Actinomycetes

| Finding | Associated Organism | Source Organism | Reference |

| Identification of this compound | Micrococcus sp. (Actinomycete) | Catalaphyllia sp. (Stony Coral) | N/A |

Plant and Insect Systems

Detection in Botanical Extracts (e.g., Piper nigrum) as Fatty Amide Derivatives

The fruits and stems of Piper nigrum (black pepper) are known to be a rich source of bioactive amide alkaloids. nih.govmdpi.com These compounds are characterized by an amide functional group, often linked to a fatty acid-derived chain. While numerous piperamides have been isolated and characterized, the specific detection of a fatty amide derivative of this compound has not been explicitly reported. nih.govmdpi.comnih.gov For example, one of the long-chain fatty amides identified in P. nigrum is (2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide, which is derived from an 18-carbon fatty acid, not a 14-carbon one. mdpi.com

Role in Insect Pheromone Biosynthesis (e.g., Spodoptera littoralis)

This compound is a critical precursor in the biosynthesis of sex pheromones in several moth species, including those of the genus Spodoptera. nih.goviastate.edu These fatty acid-derived molecules are produced in the female pheromone gland and are essential for chemical communication and mating. iastate.edu

In the Egyptian cotton leafworm, Spodoptera littoralis, the (E,E)-10,12-tetradecadienoyl moiety has been identified as a key biosynthetic precursor. nih.gov Mass-labeling experiments have shown that this specific isomer is derived from (Z)-11-tetradecenoic acid within the insect's pheromone gland. nih.gov The process ultimately yields (E,E)-10,12-tetradecadienyl acetate, a minor but important component of the female's sex pheromone blend. nih.gov

In other species like the beet armyworm (Spodoptera exigua), a different isomer, (Z,E)-9,12-tetradecenoic acid, is a central intermediate. iastate.edu Its biosynthesis begins with the C16 palmitic acid, which is desaturated and then chain-shortened to (Z)-9-tetradecenoic acid. iastate.edu A unique Δ12 desaturase enzyme then introduces a second double bond to create (Z,E)-9,12-tetradecenoic acid. iastate.edu This acid is subsequently reduced and acetylated to form the final active pheromone component, (Z,E)-9,12-tetradecadienyl acetate. nih.goviastate.edu

Table 2: Role of this compound in Spodoptera Pheromone Biosynthesis

| Insect Species | This compound Isomer/Precursor | Biosynthetic Pathway | Final Pheromone Component | Reference(s) |

| Spodoptera littoralis | (E,E)-10,12-tetradecadienoyl moiety | Derived from (Z)-11-tetradecenoic acid | (E,E)-10,12-tetradecadienyl acetate | nih.gov |

| Spodoptera exigua | (Z,E)-9,12-tetradecenoic acid | Formed from (Z)-9-tetradecenoic acid via a Δ12 desaturase | (Z,E)-9,12-tetradecadienyl acetate | iastate.edu |

Biosynthetic Pathways and Enzymology of Tetradecadienoic Acids

De Novo Biosynthesis Mechanisms from Shorter-Chain Fatty Acids

The foundational 14-carbon saturated fatty acid, myristic acid (tetradecanoic acid), is synthesized through the de novo fatty acid synthesis (FAS) pathway. This process is a cyclical series of reactions that incrementally adds two-carbon units, derived from malonyl-CoA, to a growing acyl chain that is attached to an acyl carrier protein (ACP). In most organisms, the FAS system is geared towards the production of the 16-carbon palmitic acid. nih.gov

The determination of chain length, and therefore the production of shorter-chain fatty acids like myristic acid, is primarily controlled by the competition between the elongating enzymes of the FAS complex and the terminating activity of acyl-ACP thioesterases (TEs). nih.govfrontiersin.org These thioesterases hydrolyze the bond between the acyl chain and the ACP, releasing the free fatty acid and terminating the elongation cycle. frontiersin.org

The production of C14:0 is therefore dependent on the presence and activity of a thioesterase with a high specificity for 14-carbon acyl-ACPs. frontiersin.org While the fatty acid synthase complex has a natural tendency to produce C16:0, a sufficiently active C14-specific thioesterase can intercept the C14-ACP intermediate before further elongation occurs. nih.govpnas.org These specialized thioesterases are often categorized as FatB-type enzymes in plants. frontiersin.org

In some organisms, the de novo synthesis of specific chain lengths is highly programmed. For instance, in the parasite Trypanosoma brucei, fatty acid synthesis is not carried out by a typical FAS complex but by a series of three distinct elongase enzymes. In this system, a specific elongase, ELO2, is responsible for extending a C10 fatty acid to a C14 fatty acid (myristate), which is essential for the parasite's viability in the bloodstream form. h1.co

Fatty Acid Desaturation Pathways and Enzymatic Mechanisms

Once the 14-carbon saturated fatty acid backbone is formed, double bonds are introduced by a class of enzymes known as fatty acid desaturases. These enzymes catalyze the formation of double bonds at specific positions and with specific stereochemistry (Z or E configuration).

Δ9 desaturases are a common class of enzymes that introduce a double bond between carbons 9 and 10 of a fatty acyl chain. nih.gov In the context of tetradecadienoic acid biosynthesis, a notable example is found in the moth Spodoptera littoralis. This insect utilizes a specific Δ9 desaturase to convert (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid, a component of its sex pheromone. nih.gov

Stereochemical studies using deuterated substrates have revealed the precise mechanism of hydrogen removal by this enzyme. It has been demonstrated that in the transformation of (E)-11-tetradecenoic acid, the Δ9 desaturase removes both the pro-(R) hydrogen atoms from C9 and C10 of the substrate. nih.gov This stereospecificity is crucial for establishing the Z configuration of the newly formed double bond at the Δ9 position.

**Table 1: Δ9 Desaturase Activity in *Spodoptera littoralis***

| Enzyme | Substrate | Product | Stereospecificity of H Removal |

|---|---|---|---|

| Δ9 Desaturase | (E)-11-Tetradecenoic acid | (Z,E)-9,11-Tetradecadienoic acid | pro-(R) at C9 and pro-(R) at C10 |

In addition to Δ9 desaturases, Δ11 desaturases play a critical role in the biosynthesis of certain this compound isomers. Research on Spodoptera littoralis has identified a remarkable Δ11 desaturase that exhibits bifunctional activity. This enzyme is not only capable of introducing a double bond at the Δ11 position of a saturated fatty acid but can also catalyze the formation of a conjugated diene system. wikipedia.org

This bifunctional enzyme converts (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. This transformation involves both a desaturation and a migration of the existing double bond. wikipedia.org Functional expression of the S. littoralis Δ11 desaturase gene in yeast confirmed that this single enzyme possesses both Δ11 and Δ10,12 desaturation activities. In contrast, the Δ11 desaturase from Trichoplusia ni, an insect that does not produce conjugated dienes, lacks this secondary activity. wikipedia.org

**Table 2: Bifunctional Δ11 Desaturase in *Spodoptera littoralis***

| Enzyme | Primary Activity | Secondary Activity | Substrate for Secondary Activity | Product of Secondary Activity |

|---|---|---|---|---|

| S. littoralis Δ11 Desaturase | Δ11 Desaturation | Δ10,12 Desaturation (Conjugase) | (Z)-11-Tetradecenoic acid | (E,E)-10,12-Tetradecadienoic acid |

The formation of conjugated double bonds can also occur through a process of enzymatic 1,4-dehydrogenation. This reaction formally removes two hydrogen atoms from positions that are separated by a double bond, resulting in a conjugated diene system. A well-studied example is the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid in Spodoptera littoralis. biorxiv.orgresearchgate.net

This transformation is a type of oxidative reaction catalyzed by a desaturase. Stereochemical analysis has shown that this enzymatic 1,4-dehydrogenation involves the removal of the pro-(R) hydrogen atoms from both C-10 and C-13 of the (Z)-11-tetradecenoic acid substrate. biorxiv.org This specific removal of the pro-(R) hydrogens is noteworthy as it leads to the formation of (E)-configured double bonds, providing a mechanistic basis for the resulting (E,E) geometry of the product. biorxiv.orgmdpi.com

The configuration of the double bonds (Z or E) in tetradecadienoic acids is strictly controlled by the stereospecificity of the enzymes involved in their biosynthesis.

Z-Configuration: The formation of a Z (cis) double bond, as seen in the action of the Δ9 desaturase of S. littoralis, is typically the result of a syn-elimination of two adjacent hydrogen atoms. The enzyme's active site architecture constrains the fatty acid substrate in a way that facilitates the removal of hydrogens from the same side of the acyl chain, leading to the Z isomer. The removal of both pro-(R) hydrogen atoms at C9 and C10 to form a (Z)-9 double bond is a key example of this control. nih.gov

E-Configuration: The formation of an E (trans) double bond via desaturation is less common but mechanistically significant. The 1,4-dehydrogenation reaction that produces (E,E)-10,12-tetradecadienoic acid provides insight into this process. The removal of two pro-(R) hydrogen atoms from C-10 and C-13 of (Z)-11-tetradecenoic acid results in two (E)-double bonds. biorxiv.org A proposed mechanism suggests that the reaction proceeds through radical intermediates, where bond rotations are restricted before the final diene is formed, thus locking the configuration into the thermodynamically more stable (E,E)-geometry. mdpi.com

Elongation Reactions in Lipid Metabolism

Fatty acid elongation systems can also contribute to the biosynthesis of tetradecadienoic acids, either by elongating shorter unsaturated precursors or by further modifying C14 unsaturated fatty acids. These elongation reactions occur primarily in the endoplasmic reticulum and involve a complex of four enzymes that add a two-carbon unit from malonyl-CoA to an existing acyl-CoA. libretexts.orgnih.gov

The key enzymes in the elongation complex are:

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction and is a key determinant of substrate specificity. libretexts.org

β-ketoacyl-CoA reductase (KCR): Reduces the keto group. libretexts.org

β-hydroxyacyl-CoA dehydratase (HCD): Removes a water molecule. libretexts.org

Enoyl-CoA reductase (ECR): Reduces the double bond. libretexts.org

In the context of this compound, an elongase system could, for example, elongate a 12-carbon dienoic fatty acid to a 14-carbon dienoic fatty acid. Conversely, a this compound could serve as a substrate for further elongation to a hexadecadienoic (C16) acid. The specificity of the KCS enzyme is crucial in determining which acyl-CoAs enter the elongation cycle. libretexts.org For instance, specific elongases like Elovl-5 and Elovl-6 have been shown to have preferences for certain chain lengths and degrees of unsaturation, playing a role in balancing the cellular pools of different fatty acid species.

Hydroxy Fatty Acid Intermediates and Microbial Biotransformation

The biosynthesis of certain tetradecadienoic acids is intricately linked to the microbial transformation of longer-chain hydroxy fatty acids. Specific yeast species have been identified for their ability to metabolize substrates like ricinoleic acid, leading to the formation of valuable aroma compounds through a series of enzymatic reactions. This process involves the generation of key hydroxy fatty acid intermediates that are subsequently converted into lactones.

Formation of 8-hydroxy-3Z,5Z-Tetradecadienoic Acid

During the biosynthesis of γ-decalactone from ricinoleic acid by the yeast Pichia guilliermondii, a transient intermediate, 8-hydroxy-3Z,5Z-tetradecadienoic acid, has been isolated and identified. oup.com This compound is considered a putative intermediate in the metabolic pathway. Its structural elucidation was accomplished through nuclear magnetic resonance, infrared, ultraviolet, and gas chromatography–mass spectrometry analyses. oup.com

The formation of the Z,Z configuration of the conjugated diene system is a notable aspect of this biotransformation. It is proposed that this configuration arises from a direct dehydrogenation between carbons C3 and C4 of the precursor, 8-hydroxy-5Z-tetradecaenoic acid. oup.com This is in contrast to other proposed pathways where dehydrogenation between C2 and C3 would likely lead to an E configuration in the migrating double bond. oup.com The identification of the 8-hydroxy-3Z,5Z-tetradecadienoic acid intermediate suggests that the Δ³,Δ⁵,Δ²,Δ⁴-dienol-CoA-isomerase could be a key enzyme in this specific biosynthetic route, potentially representing a rate-limiting step in γ-decalactone production in P. guilliermondii. oup.com

Pathways to Lactone Production (e.g., γ-Decalactone)

The conversion of hydroxy fatty acids into lactones is a significant microbial process, with the production of γ-decalactone from ricinoleic acid being a well-studied example. mdpi.comktu.lt This biotransformation is primarily carried out by yeasts, such as Yarrowia lipolytica, through the peroxisomal β-oxidation pathway. mdpi.comresearchgate.netnih.gov

The process begins with ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil. mdpi.comktu.lt Through successive cycles of β-oxidation, the fatty acid chain is shortened by two-carbon units in each cycle. mdpi.comkoreascience.kr This metabolic sequence eventually leads to the formation of 4-hydroxydecanoic acid. ktu.lt This precursor molecule then undergoes spontaneous intramolecular cyclization (lactonization) to form the stable five-membered ring structure of γ-decalactone, a compound prized for its characteristic peach-like aroma. ktu.ltkoreascience.kr

Interactive Data Table: Microorganisms and Products in Ricinoleic Acid Biotransformation

| Microorganism | Substrate | Key Intermediate/Product | Pathway |

| Pichia guilliermondii | Ricinoleic acid | 8-hydroxy-3Z,5Z-tetradecadienoic acid | β-oxidation |

| Yarrowia lipolytica | Ricinoleic acid / Castor Oil | 4-hydroxydecanoic acid | β-oxidation |

| Yarrowia lipolytica | Ricinoleic acid / Castor Oil | γ-Decalactone | β-oxidation & Lactonization |

| Yarrowia lipolytica | Ricinoleic acid | 3-hydroxy-γ-decalactone | β-oxidation |

Metabolic Transformations and Molecular Biological Roles

Integration into Complex Lipid Structures

Once inside the cell, tetradecadienoic acid can be incorporated into more complex lipid molecules, influencing the physical properties of cellular structures and participating in signaling cascades.

Incorporation into Cellular Membranes and Influence on Membrane Fluidity

As a polyunsaturated fatty acid, this compound can be esterified into phospholipids, the primary building blocks of cellular membranes. The presence of double bonds in its acyl chain introduces kinks, which disrupt the tight packing of phospholipid tails. This disruption increases the space between phospholipid molecules, thereby enhancing the fluidity of the cell membrane. While specific studies on this compound's direct impact on membrane fluidity are not extensively documented, the principles of membrane biology suggest its incorporation would lead to a more fluid and flexible membrane. This increased fluidity can, in turn, influence the function of membrane-bound proteins and cellular processes such as endocytosis and cell signaling.

The degree of unsaturation in fatty acids is a key determinant of their effect on membrane fluidity. Generally, a higher number of double bonds correlates with a greater increase in membrane fluidity.

Table 1: General Effects of Fatty Acid Saturation on Membrane Fluidity

| Fatty Acid Type | Packing of Acyl Chains | Membrane Fluidity |

| Saturated | Tight | Decreased |

| Monounsaturated | Less Tight | Increased |

| Polyunsaturated | Loosest | Significantly Increased |

Precursor Role in Eicosanoid Biosynthesis and Signaling Pathways

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids. jmaps.in Key precursors for eicosanoid synthesis include arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid). jmaps.in These C20 fatty acids are metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce prostaglandins, thromboxanes, leukotrienes, and other signaling molecules involved in inflammation, immunity, and various physiological processes. jmaps.in

This compound, being a 14-carbon fatty acid, does not serve as a direct precursor for the biosynthesis of eicosanoids, as the enzymatic machinery for eicosanoid production is specific to 20-carbon fatty acid substrates. jmaps.in

Formation and Functional Significance of Acylcarnitine Conjugates

The formation of acylcarnitine esters is a critical step in the transport and metabolism of long-chain fatty acids, including this compound.

(5Z,8Z)-Tetradecadienoylcarnitine Synthesis and Acyl-Group Transport Mechanisms

For this compound to be utilized for energy production via β-oxidation within the mitochondria, it must first be activated and then transported across the mitochondrial membranes. The initial step is the conversion of this compound to its coenzyme A (CoA) derivative, tetradecadienoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

Subsequently, the acyl group is transferred from CoA to carnitine, forming (5Z,8Z)-tetradecadienoylcarnitine. This transesterification is facilitated by the enzyme carnitine palmitoyltransferase I (CPT I), which is located on the outer mitochondrial membrane. nih.gov The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) catalyzes the reverse reaction, regenerating tetradecadienoyl-CoA and free carnitine. The tetradecadienoyl-CoA is then available to enter the β-oxidation pathway.

Role as Metabolic Markers in Fatty Acid Oxidation Studies

Acylcarnitines are important biomarkers for the diagnosis of inherited disorders of fatty acid oxidation. nih.gov In these conditions, a deficiency in a specific enzyme of the β-oxidation pathway leads to the accumulation of specific acyl-CoA esters, which are then transesterified to carnitine and can be detected in blood and urine.

Elevated levels of tetradecadienoylcarnitine (C14:2-carnitine) in plasma are recognized as a key biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. nih.gov VLCAD is the first enzyme in the β-oxidation of long-chain fatty acids. Its deficiency results in the accumulation of long-chain acyl-CoAs, including tetradecadienoyl-CoA, leading to a corresponding increase in their acylcarnitine derivatives. nih.gov The measurement of C14:2-carnitine is therefore a crucial component of newborn screening programs for the early detection of VLCAD deficiency. nih.govnih.gov

Table 2: Tetradecadienoylcarnitine as a Biomarker

| Analyte | Associated Disorder | Metabolic Significance |

| Tetradecadienoylcarnitine (C14:2) | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Accumulation due to impaired β-oxidation of long-chain fatty acids. |

Microbial Biotransformation Processes beyond Primary Synthesis

Microorganisms are capable of a vast array of metabolic reactions and can transform fatty acids into a variety of other molecules. While the primary synthesis of this compound occurs in various organisms, its subsequent biotransformation by microbes represents an interesting area of metabolism.

One notable example is the biotransformation of arachidonic acid by the fungus Mucor genevensis. This fungus has been shown to convert exogenous arachidonic acid into 3-hydroxy-5Z,8Z-tetradecadienoic acid. nih.gov This process suggests a pathway where a C20 fatty acid can be metabolized into a C14 derivative, highlighting a unique microbial metabolic capability. Although this example illustrates the microbial production of a this compound derivative rather than the transformation of this compound itself, it underscores the potential for microorganisms to modify fatty acid structures in novel ways. The broader field of microbial fatty acid metabolism includes processes such as hydroxylation, oxidation, and epoxidation, which can lead to the formation of a diverse range of bioactive compounds.

Functional Characterization of Naturally Occurring Derivatives

Direct research on 5-oxo-6,8-tetradecadienoic acids is limited in the available scientific literature. However, the study of structurally similar unsaturated keto fatty acids provides valuable insights into their potential biological activities. A well-researched analogue is 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a C20 unsaturated keto fatty acid derived from arachidonic acid. While differing in chain length, the functional keto group and conjugated double bond system in 5-oxo-ETE suggest potential parallels in the bioactivity of a C14 counterpart.

5-oxo-ETE is a potent chemoattractant for various immune cells, including neutrophils, eosinophils, and monocytes. It is synthesized from its precursor 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH). In some cell types, such as murine macrophages, an alternative biosynthetic pathway has been identified where 5-oxo-ETE is formed directly from 5-hydroperoxyeicosatetraenoic acid (5-HpETE).

The biological effects of 5-oxo-ETE are mediated through its specific G protein-coupled receptor, OXER1. The investigation of 5-oxo-ETE has revealed its involvement in various physiological and pathological processes, including inflammation and cancer. For instance, it has been shown to promote the survival of prostate cancer cells. Given the structural similarities, it is plausible that 5-oxo-6,8-tetradecadienoic acids could exhibit similar biological activities, potentially acting as signaling molecules in inflammatory or proliferative pathways. However, without direct experimental evidence, this remains speculative.

The following table compares the structural features of 5-oxo-6,8-tetradecadienoic acid and the well-studied 5-oxo-ETE.

| Feature | 5-oxo-6,8-tetradecadienoic acid | 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) |

| Carbon Chain Length | C14 | C20 |

| Functional Groups | Carboxylic acid, Ketone | Carboxylic acid, Ketone |

| Unsaturation | Two double bonds | Four double bonds |

| Known Precursor | Hypothetical: 5-hydroxy-tetradecadienoic acid | 5-hydroxyeicosatetraenoic acid (5-HETE) |

| Known Receptor | Unknown | OXER1 |

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. They are activated by a variety of endogenous and exogenous ligands, including fatty acids and their derivatives. While direct studies on the PPAR agonistic activity of this compound are scarce, research on other medium-chain and unsaturated fatty acids provides a basis for inferring its potential role.

Studies have shown that medium-chain fatty acids (MCFAs), such as those with C8 to C10 chain lengths, can act as partial agonists for PPARγ. Furthermore, the saturated C14 fatty acid, myristic acid, has been found to bind to PPARα. This suggests that the carbon chain length of this compound is within the range that could allow for interaction with PPARs. The presence of double bonds in this compound could further influence its binding affinity and activation potential for different PPAR isoforms (α, δ, and γ).

The general structure-activity relationship for fatty acid activation of PPARs indicates that both the chain length and the degree and position of unsaturation are important determinants of activity. For instance, certain polyunsaturated fatty acids are potent activators of PPARα. The molecular mechanism of activation involves the ligand binding to the ligand-binding domain (LBD) of the PPAR, which induces a conformational change in the receptor. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the transcription of target genes involved in metabolic pathways.

Given that this compound is an unsaturated medium-to-long-chain fatty acid, it is plausible that it could function as a natural ligand for one or more PPAR isoforms. However, without direct experimental validation, its specific agonistic activity and the downstream molecular consequences remain to be elucidated. Future research is needed to directly assess the binding of this compound to PPARs and its effect on the expression of PPAR target genes.

The table below summarizes the known PPAR agonistic activity of fatty acids with chain lengths similar to this compound.

| Fatty Acid | Chain Length:Unsaturation | PPAR Isoform(s) | Activity |

| Caprylic Acid | 8:0 | PPARγ | Partial Agonist |

| Capric Acid | 10:0 | PPARγ | Partial Agonist |

| Myristic Acid | 14:0 | PPARα | Binds |

| This compound | 14:2 | Unknown | Hypothetical |

Advanced Analytical Methodologies in Tetradecadienoic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of tetradecadienoic acid isomers. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For a typical this compound isomer, the following proton signals are expected:

Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield.

Olefinic Protons (-CH=CH-): These protons resonate in the mid-range of the spectrum, and their coupling constants can help determine the geometry (cis or trans) of the double bonds.

Allylic Protons (-CH₂-CH=CH-): Protons on the carbon atoms adjacent to the double bonds.

Methylene Protons (-CH₂-): A complex multiplet for the protons in the long aliphatic chain.

Terminal Methyl Protons (-CH₃): A triplet signal for the protons at the end of the aliphatic chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Key signals for this compound include:

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon appears at the downfield end of the spectrum.

Olefinic Carbons (-CH=CH-): The carbons involved in the double bonds resonate in the middle of the spectrum.

Aliphatic Carbons (-CH₂- and -CH₃): The signals for the carbons in the long alkyl chain appear in the upfield region of the spectrum.

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques, allows for the complete assignment of the structure of this compound isomers. usda.govchemicalbook.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Olefinic (-CH=CH-) | 5.0 - 6.5 | 120 - 140 |

| Allylic (-CH₂-CH=) | 2.0 - 2.3 | 25 - 35 |

| Methylene (-CH₂-) | 1.2 - 1.6 | 20 - 35 |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 | 10 - 15 |

Note: The exact chemical shifts can vary depending on the specific isomer and the solvent used.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures. unar.ac.id

For analysis by GC-MS, this compound is typically derivatized, often by esterification (e.g., to its methyl ester), to increase its volatility. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the derivatized this compound and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification by comparing it to spectral libraries. unar.ac.idgsconlinepress.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of this compound in biological samples, such as human plasma. nih.gov This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.

Table 2: Key Mass Spectral Fragments for Methyl Tetradecadienoate (Example)

| m/z (mass-to-charge ratio) | Interpretation |

| M⁺ | Molecular ion peak |

| M⁺ - 31 | Loss of a methoxy group (-OCH₃) |

| M⁺ - 74 | McLafferty rearrangement fragment (for fatty acid methyl esters) |

| Series of CnH2n-1O₂⁺ ions | Characteristic fragments from the cleavage of the alkyl chain |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglumenlearning.comvscht.czwiley.commasterorganicchemistry.com For this compound, the key IR absorptions are:

O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. lumenlearning.com

C=C Stretch: A medium to weak absorption around 1640-1680 cm⁻¹ indicates the presence of carbon-carbon double bonds. The intensity of this peak is generally weak for isolated double bonds.

=C-H Stretch: An absorption just above 3000 cm⁻¹ is characteristic of the C-H bonds of the double bond carbons.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic chain.

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Non-conjugated this compound isomers will not show significant absorption in the standard UV range (200-400 nm). However, if the double bonds are conjugated, a strong absorption will be observed, with the wavelength of maximum absorption (λmax) increasing with the extent of conjugation.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1700 - 1725 (strong) | |

| Alkene (-C=C-) | C=C Stretch | 1640 - 1680 (weak to medium) |

| =C-H Stretch | > 3000 | |

| Alkane (-C-H) | C-H Stretch | < 3000 |

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., Deuterium, ¹⁸O)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. musechem.com In the context of this compound research, stable isotopes such as deuterium (²H or D) and oxygen-18 (¹⁸O) are commonly employed.

By synthesizing this compound with one or more hydrogen atoms replaced by deuterium, researchers can track its conversion into other metabolites using mass spectrometry. The increase in mass due to the presence of deuterium allows for the clear differentiation between the labeled molecule and its unlabeled counterparts. researchgate.net This approach is invaluable for studying the enzymes and pathways involved in the biosynthesis and degradation of this compound.

Similarly, labeling the carboxylic acid group of this compound with ¹⁸O can provide insights into reactions involving this functional group. For example, if the ¹⁸O is lost or transferred during a metabolic process, it can help to identify the specific bonds that are broken and formed. The incorporation of ¹⁸O can be detected by mass spectrometry and in some cases by ¹³C NMR spectroscopy, which would show a second carbonyl peak. researchgate.net

The use of isotopically labeled internal standards is also crucial for accurate quantification in mass spectrometry-based assays. nih.gov

Chromatographic Separations in Complex Lipidomics and Metabolomics Studies

In biological systems, this compound exists within a complex mixture of other lipids and metabolites. Chromatographic techniques are essential for separating these complex mixtures to allow for the accurate analysis of individual components. researchgate.netescholarship.orgnih.gov

Gas Chromatography (GC) , as mentioned earlier, is well-suited for the analysis of volatile fatty acids, usually after derivatization. It offers high resolution and is often coupled with mass spectrometry for identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to separate a wide range of lipids based on their polarity. researchgate.net Different modes of HPLC can be employed:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for lipid separation, where lipids are separated based on their hydrophobicity. Longer and more saturated fatty acids are retained longer on the nonpolar stationary phase.

Normal-Phase HPLC (NP-HPLC): This mode separates lipids based on the polarity of their head groups.

Silver Ion HPLC: This specialized technique is used to separate fatty acids based on the number, position, and geometry of their double bonds.

These chromatographic methods are central to the fields of lipidomics and metabolomics, which aim to comprehensively analyze the lipid and metabolite profiles of biological samples. nih.gov The separation power of chromatography, combined with the sensitivity and specificity of mass spectrometry, allows for the detailed characterization of the lipidome, including the various isomers of this compound.

Emerging Research Directions and Future Perspectives

Discovery and Characterization of Novel Biosynthetic Enzymes

The diverse array of tetradecadienoic acid isomers found in nature is a testament to the specificity and complexity of the enzymatic machinery responsible for their production. The biosynthesis of these compounds is primarily orchestrated by a suite of fatty acid modifying enzymes, including desaturases and elongases.

Fatty Acid Desaturases (FADs) are a key class of enzymes that introduce double bonds into fatty acid chains at specific positions. Research into insect pheromone biosynthesis has led to the identification and characterization of several FADs with unique specificities. For instance, in the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297), a major pheromone component in several moth species, a specialized Δ12-desaturase is responsible for creating the second double bond in a (Z)-9-tetradecenoic acid precursor. This process often begins with a C16 fatty acid, palmitate, which is first desaturated by a Δ11-desaturase and then chain-shortened to the C14 intermediate. The specific positioning of the double bonds is critical for the biological activity of the resulting pheromone.

The ongoing discovery of novel desaturases with varied substrate specificities and positional preferences is a vibrant area of research. For example, a bifunctional Δ12/Δ15-desaturase from Caenorhabditis elegans, known as FAT-2, has been shown to act on a range of fatty acid substrates, including C14:1Δ9, to produce dienoic fatty acids nih.gov. Such enzymes, with their relaxed substrate specificity, offer intriguing possibilities for the biosynthesis of novel fatty acid structures.

Fatty Acid Elongases (ELO) work in concert with desaturases to produce fatty acids of varying chain lengths. These enzyme complexes catalyze the addition of two-carbon units to a growing acyl chain. While much of the research on elongases has focused on the production of long-chain polyunsaturated fatty acids in organisms like algae and mammals, the principles are directly applicable to the biosynthesis of this compound. The identification of novel elongases with specificities for medium-chain fatty acids is a key objective for understanding and potentially manipulating the production of C14 fatty acids.

The table below summarizes some of the key enzyme types involved in the biosynthesis of unsaturated fatty acids, including those relevant to this compound.

| Enzyme Class | Function | Example of Substrate/Product Transformation |

| Fatty Acid Desaturase (FAD) | Introduces double bonds at specific positions in the fatty acid chain. | Stearic acid (18:0) → Oleic acid (18:1Δ9) |

| (Z)-9-tetradecenoic acid → (Z,E)-9,12-tetradecadienoic acid | ||

| Fatty Acid Elongase (ELO) | Extends the carbon chain of a fatty acid by two carbons. | Palmitoyl-CoA (16:0) → Stearoyl-CoA (18:0) |

Metabolic Engineering Approaches for Directed Biosynthesis of Specific Isomers

The growing understanding of the enzymatic pathways for this compound biosynthesis has paved the way for the use of metabolic engineering to produce specific isomers in microbial hosts. The ability to harness the biosynthetic power of microorganisms like Saccharomyces cerevisiae (baker's yeast) and the oleaginous yeast Yarrowia lipolytica offers a promising and sustainable alternative to chemical synthesis.

A landmark achievement in this field is the successful production of the moth pheromone (Z,E)‐9,12‐tetradecadienyl acetate in engineered yeast. This was accomplished by introducing the specific desaturase enzymes from the insect into the yeast, which then converted endogenous fatty acid precursors into the desired diene. This demonstrates the feasibility of using yeast as a cellular factory for the production of complex fatty acid-derived molecules.

Several metabolic engineering strategies are being employed to optimize the production of fatty acids in microbial hosts, which can be adapted for this compound synthesis:

"Push-Pull-Block" Strategy: This approach involves "pushing" the metabolic flux towards the desired product by overexpressing key precursor-supplying enzymes, "pulling" the precursors through the pathway by overexpressing the biosynthetic enzymes, and "blocking" competing metabolic pathways that divert precursors away from the target product.

Enhancing Precursor and Cofactor Supply: The biosynthesis of fatty acids is a resource-intensive process that requires a steady supply of acetyl-CoA (the basic building block) and NADPH (a reducing cofactor). Engineering central carbon metabolism to increase the availability of these molecules is a common strategy to boost fatty acid production.

Enzyme Engineering and Selection: The substrate specificity and catalytic efficiency of desaturases and elongases can be altered through protein engineering. Furthermore, prospecting for novel enzymes from a wide range of organisms can yield biocatalysts with desired properties for producing specific this compound isomers.

Overcoming Product Toxicity: The accumulation of free fatty acids can be toxic to microbial cells. Strategies to mitigate this include the co-expression of enzymes that convert the fatty acids into less toxic derivatives, such as fatty alcohols or esters, or the implementation of product secretion systems.

The following table provides an overview of common metabolic engineering strategies and their applications in the production of fatty acids.

| Strategy | Description | Application in this compound Production |

| Pathway Overexpression | Increasing the expression of genes encoding the biosynthetic enzymes. | Overexpression of specific desaturases and elongases to produce a desired isomer. |

| Precursor Supply Enhancement | Engineering central metabolism to increase the pool of acetyl-CoA and malonyl-CoA. | Increased overall yield of fatty acids, including this compound. |

| Cofactor Engineering | Modifying pathways to increase the availability of NADPH. | Improved efficiency of the reductive steps in fatty acid synthesis. |

| Competing Pathway Deletion | Removing metabolic pathways that consume precursors. | Channeling more carbon towards the production of this compound. |

Elucidation of Uncharted Biological Functions in Diverse Organisms

While the role of specific this compound isomers as insect sex pheromones is well-established, there is a growing realization that these molecules may have a broader range of biological functions that are yet to be fully understood.

The primary and most studied function of this compound isomers is in chemical communication, particularly as sex pheromones in a variety of insect species. For example, (3E,5Z)-tetradecadienoic acid, also known as megatomic acid, is a sex attractant for the black carpet beetle, Attagenus megatoma. The specific geometry of the double bonds is crucial for the molecule's activity, with different isomers often attracting different species.

Beyond their role as pheromones, the broader physiological and ecological roles of this compound are largely uncharted. However, research into the importance of polyunsaturated fatty acids (PUFAs) in general provides some intriguing clues:

Nutritional Importance: Insects, like other animals, require PUFAs for various physiological functions, including maintaining the fluidity of cell membranes and serving as precursors for signaling molecules. Aquatic insects, which are often rich in PUFAs, represent a crucial dietary source of these essential fatty acids for terrestrial predators such as spiders, birds, and bats.

Potential Roles in Immunity and Development: Fatty acids and their derivatives are known to be involved in the immune responses and developmental processes of many organisms. It is plausible that certain this compound isomers could play a role in these processes in various organisms, a hypothesis that warrants further investigation.

Plant Defense: Research has shown that trienoic fatty acids derived from chloroplasts play a significant role in plant defense responses against pathogens nih.gov. While this research focused on C18 fatty acids, it opens the possibility that C14 dienoic acids could also be involved in plant defense signaling or as direct antimicrobial agents.

Role in Interspecies Chemical Communication and Ecological Interactions

The influence of this compound extends beyond communication within a single species, playing a role in the intricate web of interactions between different organisms and their environment.

The most prominent example of interspecies communication involving this compound is in the context of plant-insect interactions . While the insect produces the pheromone for intraspecies communication, the host plant of the insect can release volatile organic compounds that influence the insect's response to its own pheromone. This can have significant ecological consequences, affecting mate-finding success and herbivory rates.

Furthermore, there is evidence that fatty acids can act as allelochemicals , which are chemical compounds produced by one organism that affect the growth, survival, or reproduction of another species. For instance, certain fatty acids have been identified as having allelopathic potential, inhibiting the growth of competing plants rasayanjournal.co.in. While the specific role of this compound as an allelochemical is not yet well-defined, it represents a promising area for future research.

The ecological significance of fatty acid-derived pheromones also lies in their potential for pest management . The use of synthetic pheromones to disrupt the mating of pest insects is a well-established and environmentally friendly method of crop protection. A deeper understanding of the biosynthesis and ecological roles of this compound and other fatty acid pheromones can lead to the development of more effective and species-specific pest control strategies.

The table below outlines the different levels of chemical communication and ecological interactions where this compound may play a role.

| Level of Interaction | Role of this compound | Example |

| Intraspecies Communication | Pheromone | Sex attractant for various insect species. |

| Interspecies Communication | Kairomone/Allomone | Plant volatiles modifying insect response to pheromones. |

| Ecological Interactions | Allelochemical | Potential for inhibiting the growth of competing plants. |

| Pest Management | Use in mating disruption of agricultural pests. |

Q & A

Basic Research Questions

Q. How is Tetradecadienoic acid identified and quantified in complex biological matrices?

- Methodological Answer : Identification typically employs gas chromatography (GC) or high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). For quantification, deuterated internal standards (e.g., 5(Z),8(Z)-Tetradecadienoic Acid-d11) are used to enhance precision in GC-MS workflows. Calibration curves and matrix-matched standards are critical to account for ionization suppression/enhancement effects .

Q. What is the established role of this compound in lipid metabolism or signaling pathways?

- Methodological Answer : Studies utilize in vitro models (e.g., cell cultures) and in vivo knockouts to assess its role in lipid peroxidation, membrane fluidity, or eicosanoid precursor synthesis. Lipidomic profiling and isotopic tracing (e.g., ¹³C-labeled substrates) are employed to track metabolic flux and interactions with enzymes like lipoxygenases .

Advanced Research Questions

Q. What are the key challenges in synthesizing high-purity this compound for experimental use?

- Methodological Answer : Synthesis via cross-coupling of terminal alkynes under Cu(I) catalysis is a common approach, but stereochemical control at the 5Z,8Z double bonds remains challenging. Purification requires silver-ion chromatography to resolve cis/trans isomers. Purity validation via nuclear magnetic resonance (NMR) and GC-MS is essential to prevent experimental artifacts .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Systematic reviews with meta-analyses should stratify data by experimental models (e.g., species, cell types) and dosage ranges. Contradictions often arise from variations in lipid extraction protocols or oxidation during sample handling. Implementing standardized pre-analytical protocols (e.g., antioxidant additives, inert atmospheres) improves comparability .

Q. What novel methodologies exist for studying this compound’s interactions with membrane proteins?

- Methodological Answer : Surface plasmon resonance (SPR) and molecular dynamics simulations are used to analyze binding kinetics and lipid-protein interactions. For experimental validation, reconstituted lipid bilayers with controlled this compound concentrations are paired with fluorescence anisotropy to assess membrane dynamics .

Methodological & Reproducibility Considerations

Q. What are best practices for ensuring reproducibility in this compound studies?

- Methodological Answer : Detailed metadata reporting is critical, including synthesis conditions (catalyst ratios, reaction times), storage protocols (temperature, antioxidant use), and instrument parameters (GC column type, MS ionization mode). Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) ensures transparency .

Q. How should researchers design experiments to account for this compound’s instability in aqueous environments?

- Methodological Answer : Stability assays under varying pH, temperature, and oxygen levels are prerequisite. Use of inert atmospheres (e.g., nitrogen gloveboxes) during sample preparation and LC-MS vials with low adsorption liners minimizes degradation. Time-course studies validate analyte stability across experimental durations .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are used for dose-response data. For omics datasets, multivariate analyses (PCA, PLS-DA) coupled with false discovery rate (FDR) corrections reduce Type I errors. Replicate experiments (n ≥ 6) are recommended for robust biological inference .

Ethical & Reporting Standards

Q. How should researchers address potential conflicts between in vitro and in vivo findings for this compound?

- Methodological Answer : Cross-validation using ex vivo models (e.g., organoids) bridges the gap. Reporting limitations such as bioavailability differences (e.g., serum protein binding in vivo) and including negative controls (e.g., scrambled lipids) enhances interpretability. Transparent disclosure of model limitations is mandated in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.